Cas no 1798731-35-7 (N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide)
![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide structure](https://ja.kuujia.com/scimg/cas/1798731-35-7x500.png)
N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide 化学的及び物理的性質
名前と識別子
-
- 1798731-35-7
- AKOS033551005
- Z1695875449
- N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide
- 4-cyano-N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]benzamide
- EN300-6589913
-
- インチ: 1S/C18H20N4O2/c1-13-3-2-8-18(9-13,12-20)22-16(23)11-21-17(24)15-6-4-14(10-19)5-7-15/h4-7,13H,2-3,8-9,11H2,1H3,(H,21,24)(H,22,23)
- InChIKey: ALKZSXNRYZJPGS-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC(C1C=CC(C#N)=CC=1)=O)NC1(C#N)CCCC(C)C1
計算された属性
- せいみつぶんしりょう: 324.15862589g/mol
- どういたいしつりょう: 324.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 576
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 106Ų
N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6589913-0.05g |
N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide |
1798731-35-7 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide 関連文献
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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10. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamideに関する追加情報
Professional Introduction to N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide (CAS No. 1798731-35-7)
N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1798731-35-7, represents a unique molecular structure that combines multiple functional groups, making it a subject of intense research for its potential applications in drug development and therapeutic interventions.
The molecular framework of this compound is characterized by the presence of a cyclohexyl ring substituted with a cyano group at the 1-position and a methyl group at the 3-position. This structural motif contributes to the compound's overall stability and reactivity, which are critical factors in evaluating its suitability for various biochemical processes. Additionally, the amide functionalities introduced by the (4-cyanophenyl)formamido group and the acetamide moiety enhance its versatility, enabling interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds that incorporate cyano and amide groups. These functional groups are known for their ability to modulate biological pathways, making them valuable in the design of novel therapeutic agents. The compound N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide is no exception, and its unique structure has prompted researchers to investigate its potential effects on various disease models.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have suggested that amide-containing compounds can interact with neurotransmitter systems, potentially leading to therapeutic benefits in conditions such as depression, anxiety, and neurodegenerative diseases. The presence of the (4-cyanophenyl)formamido group in particular has been associated with enhanced binding affinity to certain receptors, which could be leveraged to develop more effective treatments.
Furthermore, the cyclohexyl ring in the molecular structure of this compound contributes to its solubility and bioavailability, which are crucial factors in drug formulation. Researchers have noted that compounds with similar structural features often exhibit favorable pharmacokinetic properties, making them more suitable for clinical use. This has prompted further investigation into optimizing the synthesis and purification methods for N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide to ensure high-quality material for experimental studies.
The cyano group at the 1-position of the cyclohexyl ring also plays a significant role in the compound's reactivity. Cyanohydrins derived from cyano-substituted compounds are known to participate in various chemical reactions, including nucleophilic additions and condensation reactions. These properties make it possible to derivatize this compound into other pharmacologically active molecules by introducing additional functional groups or modifying existing ones.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide with greater accuracy. Molecular docking studies have shown that this compound can bind to several targets relevant to neurological disorders, including serotonin receptors and ion channels. These findings provide a strong rationale for conducting further experimental validation in vitro and in vivo.
In addition to its potential applications in neurology, this compound has also been explored for its antimicrobial properties. The combination of cyano and amide groups has been shown to disrupt bacterial cell membranes and inhibit enzymatic activities essential for microbial survival. Preliminary studies have demonstrated promising results when using derivatives of this compound against resistant strains of bacteria, suggesting its utility as an alternative therapeutic agent.
The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide involves multiple steps that require careful optimization to ensure high yield and purity. Researchers have reported using advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies to achieve the desired product efficiently. These methods not only enhance the overall yield but also minimize unwanted side products, which is crucial for subsequent biological evaluations.
The development of new drug candidates relies heavily on access to high-quality starting materials and intermediates. In this context, suppliers specializing in fine chemicals play a vital role in providing researchers with compounds like N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide. These suppliers must adhere to stringent quality control measures to ensure that their products meet the exacting standards required for pharmaceutical research.
As research continues to uncover new therapeutic applications for amide-containing compounds, it is likely that derivatives of this molecule will emerge as promising candidates for clinical trials. The unique structural features of N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide, particularly its ability to interact with multiple biological targets, make it an attractive scaffold for further chemical modifications.
In conclusion, N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide (CAS No. 1798731-35-7) represents a fascinating molecule with significant potential in pharmaceutical research. Its complex structure combines multiple functional groups that contribute to its reactivity and biological activity, making it a valuable tool for developing new treatments for neurological disorders and other diseases. As research progresses, this compound is expected to play an increasingly important role in advancing our understanding of drug design and development.
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